molecular formula C12H4F5NO5S B2589198 2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate CAS No. 663175-93-7

2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate

Cat. No.: B2589198
CAS No.: 663175-93-7
M. Wt: 369.22
InChI Key: JWVLENLDKBAWLF-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate is a chemical compound with the molecular formula C12H4F5NO5S and a molecular weight of 369.22 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of 2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate typically involves the following steps :

    Fluorination of Benzene: The starting material, benzene, undergoes fluorination to produce pentafluorobenzene.

    Reaction with Nitrobenzenesulfonic Acid: Pentafluorobenzene is then reacted with 3-nitrobenzenesulfonic acid to form this compound.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate has several scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.

    Biology: The compound is utilized in biochemical assays and as a labeling reagent in proteomics research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the fluorine and nitro groups . These groups make the aromatic ring highly electrophilic, facilitating nucleophilic aromatic substitution reactions. The sulfonate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

2,3,4,5,6-Pentafluorophenyl 3-nitrobenzenesulfonate can be compared with other similar compounds such as :

    Pentafluorophenyl 4-nitrobenzenesulfonate: Similar in structure but with the nitro group at the 4-position instead of the 3-position.

    Pentafluorophenyl trifluoroacetate: Another fluorinated compound used as an acylating agent and coupling agent in organic synthesis.

    2,3,4,5,6-Pentafluorobenzonitrile: Used in the synthesis of fluorinated poly(ether nitrile)s and analogs of noradrenaline and adrenaline.

These compounds share similar reactivity patterns due to the presence of multiple fluorine atoms, but their specific applications and reactivity can vary based on the functional groups attached to the aromatic ring.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-2-5(4-6)18(19)20/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLENLDKBAWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F5NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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